Chlorure de méthoxycarbonylsulfényle

Vue d'ensemble

Description

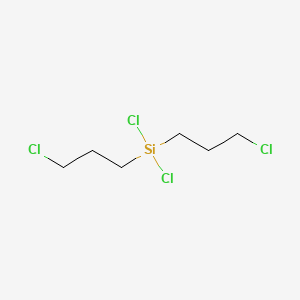

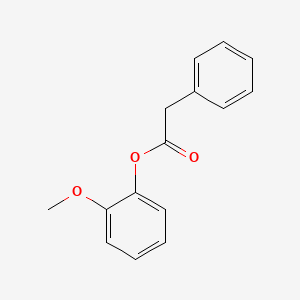

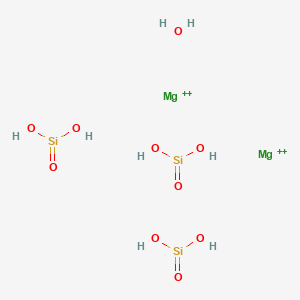

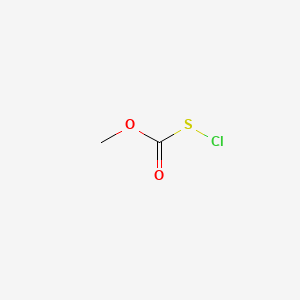

Methoxycarbonylsulfenyl chloride is a sulfenyl carbonyl compound with the molecular formula C₂H₃ClO₂S and a molecular weight of 126.56 g/mol . It is also known by other names such as S-Chloro O-methyl thiocarbonate and (chlorosulfanyl) (methoxy)methanone . This compound is characterized by its clear, bright yellow liquid form and is sensitive to moisture .

Applications De Recherche Scientifique

Methoxycarbonylsulfenyl chloride has several scientific research applications:

Mécanisme D'action

Target of Action

Methoxycarbonylsulfenyl chloride is a sulfenyl carbonyl compound . It primarily targets the amino acid L-cysteine . L-cysteine plays a crucial role in various biochemical processes, including protein synthesis and detoxification.

Mode of Action

Methoxycarbonylsulfenyl chloride interacts with its target, L-cysteine, through a chemical reaction . This interaction results in the formation of 3-[(methoxycarbonyl)dithio]-L-alanine , a compound that has significant implications in bioconjugate techniques.

Biochemical Pathways

The reaction between Methoxycarbonylsulfenyl chloride and L-cysteine is part of a broader biochemical pathway involved in the synthesis of macromolecule-drug conjugates . These conjugates are widely used in various therapeutic applications, including targeted drug delivery.

Pharmacokinetics

Its impact on bioavailability is significant, given its role in the synthesis of macromolecule-drug conjugates .

Result of Action

The molecular and cellular effects of Methoxycarbonylsulfenyl chloride’s action are primarily observed in its role as a precursor in the synthesis of 3-2 pyridinyldithio propanoic acid hydrazide (PDPH) . PDPH is an important heterobifunctional crosslinker widely used in bioconjugate techniques for making macromolecule-drug conjugates .

Action Environment

The action, efficacy, and stability of Methoxycarbonylsulfenyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a dry and well-ventilated place . Its storage temperature should be between 2-8°C to maintain its stability and efficacy.

Méthodes De Préparation

Methoxycarbonylsulfenyl chloride can be synthesized through the reaction of methoxycarbonyl sulfonyl nickel dichloride with phosphorus trichloride . The reaction conditions typically involve maintaining a controlled environment to ensure the purity and yield of the product. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and efficiency .

Analyse Des Réactions Chimiques

Methoxycarbonylsulfenyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as L-cysteine to form 3-[(methoxycarbonyl)dithio]-L-alanine.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Fragmentation Reactions: Photoinduced fragmentations of methoxycarbonylsulfenyl chloride have been investigated using synchrotron radiation and multicoincidence techniques.

Common reagents used in these reactions include L-cysteine and other nucleophiles, with conditions often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Methoxycarbonylsulfenyl chloride can be compared with other sulfenyl carbonyl compounds such as chlorocarbonylsulfenyl chloride and 3-nitro-2-pyridinesulfenyl chloride . These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles. Methoxycarbonylsulfenyl chloride is unique due to its specific use in the synthesis of heterobifunctional crosslinkers and its moisture sensitivity .

Similar Compounds

- Chlorocarbonylsulfenyl chloride

- 3-Nitro-2-pyridinesulfenyl chloride

- Trifluoromethanesulfonic anhydride

Propriétés

IUPAC Name |

methyl chlorosulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2S/c1-5-2(4)6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJXPZVVSLAQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181132 | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26555-40-8 | |

| Record name | Carbonothioic acid, anhydrosulfide with thiohypochlorous acid (1:1), methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26555-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026555408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and conformation of methoxycarbonylsulfenyl chloride?

A1: Methoxycarbonylsulfenyl chloride (CH3OC(O)SCl) has a planar C-O-C(O)-S-Cl skeleton. [] Both experimental and theoretical studies have shown that it exists as a mixture of two conformers: syn and anti. The syn conformer, where the S-Cl bond is synperiplanar with respect to the C=O bond, is the more stable form. [] This preference for the syn conformation is further supported by low-temperature X-ray diffraction studies, which show that only the syn form exists in the crystalline solid state. []

Q2: How does UV-visible irradiation affect methoxycarbonylsulfenyl chloride?

A2: Photolysis of matrix-isolated methoxycarbonylsulfenyl chloride using broad-band UV-visible irradiation leads to two main processes: []

Q3: What are the primary fragmentation pathways observed in the dissociative ionization of methoxycarbonylsulfenyl chloride?

A3: Coulomb explosion imaging (CEI) studies, coupled with covariance map analysis, have revealed several key fragmentation channels for methoxycarbonylsulfenyl chloride: []

- Concerted three-body dissociation: This pathway, although weak, results in the formation of H3COC(O)+ and Cl+ ions. []

- Multi-body fragmentation: A significant fragmentation pathway leading to the production of COS+ and HCO+ ions. []

- Two-body-like fragmentation: This channel involves the formation of CH3Cl+, which further fragments into Cl+ and CH3+. [] Notably, this fragmentation pathway originates from CH3Cl formed prior to the laser interaction, not from the parent molecule. []

Q4: Can methoxycarbonylsulfenyl chloride be used to synthesize specific molecules?

A4: Yes, methoxycarbonylsulfenyl chloride is a useful reagent in organic synthesis. For example:

- Synthesis of S-alk(en)ylthio-L-cysteine derivatives: It acts as a key starting material in the multi-step synthesis of these compounds, which have been identified in onions. []

- Formation of asymmetrical disulfides in peptides: Reaction with S-tritylcysteine-containing peptides, followed by treatment with cysteine, leads to the formation of asymmetrical disulfides. This has applications in synthesizing fragments of arginine vasopressin and oxytocin. []

- Cleavage of peptides from resin in solid-phase peptide synthesis: Methoxycarbonylsulfenyl chloride is used for the final cleavage of peptides from Pyroacm resin in a highly efficient solid-phase peptide synthesis protocol. [] This method facilitates the synthesis of C-terminal cysteine and cysteine ester peptides. []

Q5: Are there specific analytical techniques used to study methoxycarbonylsulfenyl chloride?

A5: Several advanced analytical techniques have been employed to study methoxycarbonylsulfenyl chloride:

- Gas electron diffraction: This technique provided information about the molecule's structure and conformational properties in the gas phase. []

- Low-temperature X-ray diffraction: This method helped determine the structure in the solid phase and confirmed the preference for the syn conformer at low temperatures. []

- Vibrational spectroscopy: This technique provided complementary information about the molecular vibrations and structure. []

- Coulomb explosion imaging (CEI) coupled with 3D multi-coincidence detection and covariance map analysis: These techniques were instrumental in elucidating the dissociation dynamics and identifying different fragmentation channels. []

- Photoelectron-photoion coincidence (PEPICO) and photoelectron-photoion-photoion coincidence (PEPIPICO) time-of-flight (TOF) mass spectrometry: These techniques, combined with synchrotron radiation, allowed researchers to investigate the fragmentation processes following inner-shell excitations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)](/img/structure/B1584945.png)

![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)